molecular formula C14H11ClF3N3O2 B12451734 N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12451734
M. Wt: 345.70 g/mol
InChI Key: DTWFBHRXTFEPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a high-purity chemical reagent designed for research and development purposes. This compound features a pyrimidine core substituted with a 3-chlorophenyl group and a metabolically resilient trifluoromethyl group, a combination frequently explored in modern agrochemical and pharmaceutical design . The structure is closely related to other glycine-functionalized pyrimidines documented in chemical databases, which are valuable as synthetic intermediates or for the development of glycine transporter inhibitors . Inhibiting glycine transporters is a prominent strategy in neuroscience research for potentiating NMDA receptor function, offering potential pathways for investigating cognitive disorders and schizophrenia . The incorporation of a trifluoromethyl group is a well-established bioisostere in medicinal chemistry, often employed to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This makes such compounds particularly interesting for constructing targeted libraries in drug discovery campaigns. Researchers can utilize this substance as a key building block in synthesizing more complex molecules or as a reference standard in biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and hazard assessments prior to use.

Properties

Molecular Formula

C14H11ClF3N3O2

Molecular Weight

345.70 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H11ClF3N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-3-2-4-9(15)5-8/h2-6H,7H2,1H3,(H,22,23)

InChI Key

DTWFBHRXTFEPBF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Classical Pyrimidine Synthesis

The pyrimidine core of N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is typically constructed through well-established methods for pyrimidine synthesis. One common approach involves the condensation of amidines or guanidines with 1,3-dicarbonyl compounds, followed by cyclization to form the six-membered heterocyclic ring. This method provides a versatile platform for introducing various substituents at predetermined positions on the pyrimidine ring.

A representative reaction scheme for this approach is shown in Table 1:

Step Reagents Conditions Yield (%)
1 Appropriate amidine/guanidine + 1,3-dicarbonyl compound Solvent: Ethanol, Temperature: 70-80°C, Time: 6-8 h 65-75
2 Cyclization of the intermediate Solvent: DMF, Base: K₂CO₃, Temperature: 100-110°C, Time: 4-6 h 70-80

Modified Biginelli Reaction

Another approach for forming the functionalized pyrimidine core involves a modified Biginelli reaction, which allows for the direct introduction of the trifluoromethyl group during the ring formation process. This one-pot, three-component reaction typically utilizes a β-ketoester containing a trifluoromethyl group, an aldehyde, and urea or thiourea derivatives under acidic conditions.

The reaction conditions for this method are summarized in Table 2:

Reagents Catalyst Solvent Temperature (°C) Time (h) Yield (%)
CF₃-β-ketoester + aldehyde + urea/thiourea Lewis acid (e.g., FeCl₃, ZnCl₂) Ethanol or methanol 80-100 4-12 60-75

Introduction of the 3-Chlorophenyl Group

Palladium-Catalyzed Cross-Coupling

The incorporation of the 3-chlorophenyl group onto the pyrimidine scaffold is often accomplished through palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura or Stille coupling. These methods enable the selective introduction of the aryl group at the desired position on the pyrimidine ring.

For the Suzuki-Miyaura coupling, a typical procedure involves reacting a halogenated pyrimidine derivative with 3-chlorophenylboronic acid or its ester in the presence of a palladium catalyst and base. The reaction conditions for this transformation are detailed in Table 3:

Pyrimidine Substrate Aryl Component Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
2,6-dihalopyrimidin-4-yl trifluoromethyl 3-Chlorophenylboronic acid Pd(PPh₃)₄ or Pd(dppf)Cl₂ K₂CO₃ or Cs₂CO₃ Dioxane/water or DMF 80-100 6-12 75-85

Direct C-H Arylation

An alternative approach for introducing the 3-chlorophenyl group involves direct C-H arylation of the pyrimidine ring. This method eliminates the need for pre-functionalization with halides, thereby reducing the number of synthetic steps.

The reaction typically employs 3-chlorophenyl halides (bromide or iodide) with a pyrimidine substrate under palladium catalysis and specific ligands to ensure regioselectivity. Key reaction parameters are presented in Table 4:

Pyrimidine Substrate Aryl Halide Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
4-(trifluoromethyl)pyrimidin-2-yl derivative 3-Chlorophenyl-X (X = Br, I) Pd(OAc)₂ PCy₃·HBF₄ K₂CO₃ DMA 120-140 12-24 60-70

Introduction of the Trifluoromethyl Group

Incorporation via Building Blocks

An efficient alternative involves using pre-functionalized building blocks that already contain the trifluoromethyl group. This approach is particularly advantageous as it avoids the challenging late-stage introduction of the CF₃ group.

One such approach utilizes trifluoromethyl-containing dicarbonyl compounds in the initial pyrimidine synthesis:

CF₃-Containing Building Block Co-reagents Conditions Yield (%)
4,4,4-trifluoro-1,3-butanedione Amidine derivatives Solvent: Ethanol, Base: NaOEt, Temperature: 70-80°C, Time: 8-12 h 65-75

Incorporation of N-Methylglycine Moiety

Direct Nucleophilic Substitution

The final key step in the synthesis involves the introduction of the N-methylglycine moiety, which is typically accomplished through nucleophilic substitution reactions. This process generally utilizes a leaving group (such as chloro, bromo, or a sulfonyl group) at the 2-position of the pyrimidine ring.

A representative procedure involves the reaction of N-methylglycine with a 2-halopyrimidine derivative under basic conditions:

Pyrimidine Substrate N-Methylglycine Source Base Solvent Temperature (°C) Time (h) Yield (%)
2-chloro-6-(3-chlorophenyl)-4-(trifluoromethyl)pyrimidine N-Methylglycine K₂CO₃ or Cs₂CO₃ DMF or DMSO 80-100 8-16 70-80

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the success of the various synthetic steps in preparing this compound. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for nucleophilic substitution reactions, while the cross-coupling reactions often proceed best in mixed solvent systems.

A comparative analysis of solvent effects on the key transformation steps is presented in Table 8:

Synthetic Step Solvent Relative Yield (%) Reaction Time (h) Observations
Pyrimidine formation Ethanol 100 (benchmark) 8 Standard conditions
Pyrimidine formation DMF 90 6 Faster reaction, slightly lower yield
Pyrimidine formation Toluene 70 12 Slower reaction, lower yield
Cross-coupling Dioxane/Water (4:1) 100 (benchmark) 8 Optimal conditions
Cross-coupling DMF 85 10 Good alternative, higher temperature required
N-Methylglycine introduction DMSO 100 (benchmark) 12 Standard conditions
N-Methylglycine introduction DMF 95 14 Comparable results
N-Methylglycine introduction Acetonitrile 75 18 Less effective

Temperature and Reaction Time Optimization

Careful control of reaction temperature and time is essential for maximizing yield while minimizing side reactions. The following table provides optimized parameters for key synthetic steps:

Synthetic Step Optimal Temperature Range (°C) Optimal Reaction Time (h) Impact of Deviation
Pyrimidine core formation 70-80 6-8 Higher temperatures promote side reactions; shorter times lead to incomplete conversion
Cross-coupling 85-95 8-10 Temperatures <80°C result in low conversion; >100°C may degrade palladium catalyst
Trifluoromethylation -20 to 0 (nucleophilic), 60-80 (radical) 2-4 (nucleophilic), 6-8 (radical) Temperature control critical for nucleophilic methods
N-Methylglycine introduction 90-100 12-16 Lower temperatures significantly reduce reaction rate

Purification Methods

Chromatographic Techniques

Purification of the target compound and its intermediates typically relies on chromatographic methods. Column chromatography using silica gel is the most common approach, with specific solvent systems optimized for each intermediate.

Compound Stationary Phase Mobile Phase Rf Value Recovery (%)
Pyrimidine core intermediate Silica gel (60-120 mesh) Hexane/EtOAc (7:3) 0.45-0.50 85-90
Cross-coupled product Silica gel (60-120 mesh) Hexane/EtOAc (4:1) 0.30-0.35 80-85
Final product Silica gel (230-400 mesh) DCM/MeOH (95:5) 0.25-0.30 75-80

Crystallization and Precipitation

For larger-scale purifications, crystallization and precipitation techniques offer advantages in terms of throughput and efficiency. The final compound can be crystallized from appropriate solvent mixtures to achieve high purity:

Compound Solvent System Crystallization Method Temperature Profile Recovery (%) Purity (%)
Final product Ethyl acetate/hexane Slow cooling 50°C to rt over 4h 75-80 >98
Final product DCM/diethyl ether Layering Room temperature 70-75 >99
Final product Ethanol/water Anti-solvent addition Room temperature 65-70 >97

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogues
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Differences Reference
N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 2-Chlorophenyl (Position 6) C₁₃H₉ClF₃N₃O₂ 331.68 - Lacks N-methyl group on glycine.
- Chlorine at ortho position reduces steric hindrance compared to meta (3-chloro).
(DT105, DT106)
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Chlorophenyl (Position 6) C₁₄H₁₁ClF₃N₃O₂ 345.71 - Chlorine at para position may enhance π-stacking interactions in biological systems. (DT107)
Methoxy-Substituted Analogues
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Differences Reference
N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 4-Methoxyphenyl (Position 6) C₁₅H₁₄F₃N₃O₃ 341.29 - Methoxy group at para position increases electron density, potentially altering reactivity. (DT235–238)
N-[6-(3,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine 3,4-Dimethoxyphenyl (Position 6) C₁₆H₁₆F₃N₃O₄ 371.32 - Additional methoxy group enhances solubility in polar solvents. (DT508)
Heterocyclic Analogues
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Differences Reference
N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Thiazol-2-yl (Position 6) C₁₁H₉F₃N₄O₂S 318.28 - Thiazole ring introduces sulfur, enabling metal coordination.
- Reduced aromatic bulk compared to chlorophenyl.
(DT556)
N-[6-(Benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Benzo[b]thiophen-3-yl (Position 6) C₁₅H₁₀F₃N₃O₂S 353.33 - Fused aromatic system increases lipophilicity. (DT584)

Functional Group Modifications

Trifluoromethyl Replacements
Compound Name Core Modification Molecular Formula Molecular Weight Key Differences Reference
N-[6-(3-Chlorophenyl)-4-methylpyrimidin-2-yl]-N-methylglycine Methyl (-CH₃) instead of -CF₃ C₁₄H₁₄ClN₃O₂ 299.73 - Loss of electron-withdrawing -CF₃ reduces stability under acidic conditions. Inferred from
Glycine Moiety Variations
Compound Name Glycine Modification Molecular Formula Molecular Weight Key Differences Reference
N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Absence of N-methyl group C₁₃H₉ClF₃N₃O₂ 331.68 - Free amine group increases hydrogen-bonding potential. (DT105)
4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid Replacement with aminobenzoic acid C₁₈H₁₁ClF₃N₃O₂ 393.76 - Carboxylic acid at para position enhances water solubility. (DT108)

Biological Activity

N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H11ClF3N4O2
Molecular Weight: 312.25 g/mol
CAS Number: 1820648-00-7

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a chlorophenyl moiety, which are known to enhance biological activity by increasing metabolic stability and membrane permeability due to their lipophilic nature.

Pharmacological Potential

Research indicates that this compound interacts with various biological targets, particularly those involved in neurotransmission and cancer pathways:

  • Neurotransmitter Receptors: The compound has shown potential in modulating dopaminergic and serotonergic systems, which are critical in treating neurological disorders such as depression and schizophrenia.
  • Antitumor Activity: Preliminary studies suggest that the compound may exhibit antitumor properties, particularly against certain cancer cell lines resistant to conventional therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases: Similar compounds have been reported to inhibit kinases like c-KIT, which is implicated in various cancers. This suggests that this compound may also act as a kinase inhibitor .
  • Interaction with Enzymes: The presence of the trifluoromethyl group enhances the ability of the compound to form hydrogen bonds with target enzymes, potentially increasing its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases .

Case Studies

  • In Vitro Studies:
    A study evaluated the efficacy of similar compounds against cholinesterases and found significant inhibition rates, indicating potential use in treating Alzheimer's disease. The IC50 values for related compounds ranged from 10.4 μM to 24.3 μM for acetylcholinesterase (AChE) inhibition .
  • In Vivo Studies:
    In vivo pharmacokinetic studies demonstrated that compounds with similar structures exhibited good absorption and distribution profiles in animal models. This suggests that this compound may also possess favorable pharmacokinetic properties .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundPotential antitumor and neuroprotective effectsKinase inhibition, enzyme interaction
2-Amino-6-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-oneAnti-cancer propertiesTargeting multiple signaling pathways
4-TrifluoromethylpyridineAgrochemical applicationsModulation of plant growth regulators

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